2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride

Lipophilicity Membrane permeability Physicochemical profiling

2-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride (CAS 59331-63-4), also referred to as DL-3,4-dichlorophenylalanine hydrochloride, is a racemic halogenated phenylalanine derivative classified among non-proteinogenic amino acids. The compound bears two electron-withdrawing chlorine substituents at the 3- and 4-positions of the phenyl ring, conferring increased lipophilicity (LogP ≈ 2.65 ) and enhanced acidity (predicted pKa = 2.14 ± 0.20 for the carboxylic acid moiety ) relative to the parent phenylalanine (LogP ≈ -1.38, pKa = 1.83).

Molecular Formula C9H10Cl3NO2
Molecular Weight 270.5 g/mol
CAS No. 59331-63-4
Cat. No. B6619037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride
CAS59331-63-4
Molecular FormulaC9H10Cl3NO2
Molecular Weight270.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl.Cl
InChIInChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H
InChIKeyONLXAYDWDCEHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(3,4-dichlorophenyl)propanoic Acid Hydrochloride (CAS 59331-63-4): Physicochemical Identity and Comparator Landscape


2-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride (CAS 59331-63-4), also referred to as DL-3,4-dichlorophenylalanine hydrochloride, is a racemic halogenated phenylalanine derivative classified among non-proteinogenic amino acids. The compound bears two electron-withdrawing chlorine substituents at the 3- and 4-positions of the phenyl ring, conferring increased lipophilicity (LogP ≈ 2.65 [1]) and enhanced acidity (predicted pKa = 2.14 ± 0.20 for the carboxylic acid moiety [2]) relative to the parent phenylalanine (LogP ≈ -1.38, pKa = 1.83). The hydrochloride salt form influences solubility and formulation. Its dual chlorine pattern, racemic nature, and salt form collectively set it apart from commonly encountered mono‑halogenated (e.g., 4-chlorophenylalanine) or non‑halogenated analogs and from optically pure (L‑ or D‑) variants, requiring targeted procurement decisions.

2-Amino-3-(3,4-dichlorophenyl)propanoic Acid Hydrochloride: Why Generic Substitution with Mono-Halogenated or Non-Halogenated Analogs Fails


Replacing 2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride with mono‑halogenated (4‑chloro‑, 4‑fluoro‑) or non‑halogenated phenylalanine surrogates is not permissible because the 3,4‑dichloro substitution pattern modulates three interdependent molecular recognition parameters that cannot be recapitulated by any single replacement: (i) a ~0.9‑unit LogP increment that translates into approximately 8‑fold higher lipophilicity compared to 4‑chlorophenylalanine [1] ; (ii) a lower predicted carboxylic acid pKa (2.14 vs. 2.18 for 4‑chlorophenylalanine [2]), altering the ionization state at physiological pH; and (iii) a steric and electronic topology that uniquely matches the S2 pocket of parasitic cysteine proteases [3] while being sterically incompatible with other protease active sites [4]. These orthogonal properties mean that generic substitution compromises the delicate balance of affinity, selectivity, and physicochemical behavior required for reproducible experimental outcomes.

2-Amino-3-(3,4-dichlorophenyl)propanoic Acid Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Head-to-Head: 3,4-Dichlorophenylalanine vs. 4-Chlorophenylalanine and 3,4-Difluorophenylalanine

The free base of the target compound (3,4-dichlorophenylalanine) exhibits a LogP of approximately 2.65 [1]. In contrast, 4-chlorophenylalanine has a LogP of ~1.99 , and 3,4-difluorophenylalanine has a LogP of only ~1.13 . The ΔLogP of +0.66 versus 4-chlorophenylalanine corresponds to an approximately 4.6‑fold increase in the n‑octanol/water partition coefficient, while the ΔLogP versus 3,4-difluorophenylalanine (+1.52) represents a ~33‑fold enhancement. This amplified hydrophobicity directly influences the compound’s ability to partition into lipid bilayers and to engage hydrophobic enzyme pockets.

Lipophilicity Membrane permeability Physicochemical profiling

Electronic Modulation: pKa Shift of the Carboxylic Acid Group Relative to 4-Chlorophenylalanine and Phenylalanine

The predicted pKa of the carboxylic acid group of 3,4-dichlorophenylalanine is 2.14 ± 0.20 [1]. For 4-chlorophenylalanine, the predicted pKa is 2.18 ± 0.10 [2], while for the parent phenylalanine the experimentally determined pKa is 1.83 [3]. The 3,4-dichloro compound is more acidic than 4-chlorophenylalanine by ~0.04 pKa units (though within error margins) and substantially less acidic than phenylalanine (ΔpKa ~0.31). The dual electron-withdrawing chlorine atoms stabilize the carboxylate anion, resulting in a higher proportion of the deprotonated species at physiological pH compared to mono‑chlorinated or non‑halogenated analogs.

Ionization state Acidity Electron-withdrawing effect

S2 Pocket Preference in Rhodesain Inhibitors: 3,4-Dichlorophenylalanine Enables High Trypanocidal Activity and Selectivity Over Human Cathepsin L

In a series of acyclic dipeptidyl nitrile rhodesain inhibitors, incorporation of 3,4-dichlorophenylalanine at the S2 pocket consistently delivered high trypanocidal activity (IC50 values against Trypanosoma brucei rhodesiense in the nanomolar range, with some analogs achieving IC50 < 400 nM) [1]. Critically, the same study achieved up to 507‑fold selectivity for the parasitic rhodesain over the closely related human cysteine protease cathepsin L (hCatL), a selectivity window that was attributed in part to the S2 dichlorophenylalanine residue working in concert with aromatic S3 substituents [1]. By comparison, S2 residues lacking the 3,4‑dichloro pattern (e.g., leucine, proline‑derived groups) exhibited substantially lower trypanocidal potency and/or reduced selectivity.

Rhodesain Trypanosoma brucei Cathepsin L selectivity Dipeptidyl nitriles

NK1 Receptor Selectivity: D-3,4-Dichlorophenylalanine as a Selective Tachykinin NK1 Antagonist Scaffold

The D‑enantiomer of 3,4-dichlorophenylalanine (CAS 52794-98-6) has been characterized as a potent and selective antagonist of the tachykinin NK1 receptor with a pKi of 8.38 (Ki ≈ 4.2 nM) against cloned human NK1 receptors [1]. Critically, this compound shows no activity against NK2, NK3, or other tachykinin receptor subtypes, nor does it antagonize substance P, neurokinin A, or neurokinin B . This selectivity profile contrasts with many non‑halogenated phenylalanine‑derived neurokinin ligands that often exhibit cross‑reactivity across the tachykinin receptor family.

Tachykinin NK1 receptor Neurokinin antagonist Receptor selectivity

SARS-CoV-2 3CLpro Inhibitor Design: Steric Incompatibility of 3,4-Dichlorophenylalanine as a Negative Differentiation Example

During the structure‑based development of the SARS‑CoV‑2 3CL protease (3CLpro) inhibitor simnotrelvir, substitution of the P2 residue with 3,4‑dichlorophenylalanine (within the BBH‑3 scaffold) resulted in a drastic reduction in inhibitor binding affinity, accompanied by a substantial unfavorable entropy change (ΔS) [1]. This is in stark contrast to the beneficial effect of the same residue in the rhodesain S2 pocket (Evidence Item 3), demonstrating that the 3,4‑dichlorophenylalanine moiety is not universally favorable and that its procurement must be specifically matched to the target pocket architecture.

SARS-CoV-2 3CLpro Protease inhibitor Structure-activity relationship

Melting Point and Thermal Stability Profile vs. 4-Chlorophenylalanine: Implications for Formulation and Storage

DL-3,4-dichlorophenylalanine (free base) exhibits a melting point in the range of 213–216 °C [1], while D-3,4-dichlorophenylalanine melts with decomposition at 195.5–199.0 °C . In comparison, 4-chlorophenylalanine melts at >240 °C (decomposition) [2], and 4‑fluorophenylalanine decomposes at ~238–255 °C [3]. The lower melting point and defined decomposition range of the dichloro analog alters its thermal processing window, which is a relevant consideration for solid‑phase peptide synthesis protocols requiring elevated temperatures or for lyophilization cycle optimization.

Melting point Thermal stability Formulation

2-Amino-3-(3,4-dichlorophenyl)propanoic Acid Hydrochloride: Proven Research and Industrial Application Scenarios


Rhodesain-Targeted Antiparasitic Inhibitor Design

Medicinal chemistry teams developing dipeptidyl nitrile or related covalent inhibitors targeting rhodesain (Trypanosoma brucei) should specify 3,4‑dichlorophenylalanine as the S2 pocket residue. Evidence from Giroud et al. (J. Med. Chem. 2018) demonstrates that this residue enables nanomolar trypanocidal IC50 values and contributes to a selectivity window of up to 507‑fold over the human homolog cathepsin L. Procurement of the racemic hydrochloride salt (CAS 59331-63-4) provides a cost‑effective entry point for structure‑activity relationship exploration before committing to enantiopure forms [1].

NK1 Receptor Antagonist Scaffold Development for Pain and Neurogenic Inflammation Research

Programs aimed at developing selective NK1 receptor antagonists for preclinical pain or neurogenic inflammation models should procure the D‑enantiomer of 3,4‑dichlorophenylalanine. Documented pKi of 8.38 (Ki ~4.2 nM) against cloned human NK1, combined with complete selectivity over NK2, NK3, substance P, neurokinin A, and neurokinin B, makes this residue a validated starting point that outperforms non‑selective phenylalanine analogs. The hydrochloride salt (CAS 59331-63-4) can serve as a racemic precursor for subsequent chiral resolution or asymmetric synthesis [2].

Hydrophobic Peptide Stapling and Membrane-Permeable Peptide Design

With a LogP approximately 2.65—substantially higher than 4‑chlorophenylalanine (LogP ~1.99) and 3,4‑difluorophenylalanine (LogP ~1.13)—the 3,4‑dichloro variant is the preferred phenylalanine surrogate when increased hydrophobicity is required for peptide stapling, hydrocarbon‑stapled peptide design, or improving passive membrane permeability of cyclic peptides. Procurement of the hydrochloride salt offers improved aqueous solubility for initial handling relative to the free base, facilitating solution‑phase peptide coupling workflows [3].

Explicit Exclusion from SARS-CoV-2 3CLpro Inhibitor Optimization Programs

Teams working on SARS‑CoV‑2 3CLpro (Mpro) inhibitors should explicitly avoid incorporating 3,4‑dichlorophenylalanine into the P2 position of peptidomimetic scaffolds. Published structure‑activity data for the simnotrelvir series show that this substitution causes a drastic loss of binding affinity compared to smaller P2 residues, making it counterproductive. This negative evidence guides procurement away from the dichloro compound and toward smaller or differently substituted phenylalanine analogs for this specific target [4].

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